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Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a multitude of neuronal functions,

including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. The

ability to accurately measure and visualize intracellular Ca²⁺ dynamics is therefore fundamental

to neuroscience research. Fluo-3 is a fluorescent indicator used to measure intracellular

calcium, characterized by a large fluorescence intensity increase of over 100-fold upon binding

Ca²⁺.[1][2][3]

Fluo-3 is available in two main forms: a membrane-permeant acetoxymethyl (AM) ester and a

membrane-impermeant salt form (pentaammonium or pentapotassium).[2][4] While the AM

ester form allows for bulk loading of cell populations, it can lead to incomplete de-esterification

and compartmentalization within organelles. The salt form, delivered directly into the cytoplasm

via microinjection or a patch pipette, circumvents these issues, providing a more precise and

reliable measurement of cytosolic Ca²⁺ concentration in a single neuron.[4][5][6]

This document provides a detailed protocol for loading neurons with Fluo-3 pentaammonium
salt using microinjection, a powerful technique for single-cell analysis.
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Fluo-3 is essentially non-fluorescent in its Ca²⁺-free state. When an action potential or other

stimulus triggers an influx of Ca²⁺ into the neuronal cytoplasm, Fluo-3 chelates the Ca²⁺ ions.

This binding event induces a conformational change in the dye molecule, causing a dramatic

increase in its fluorescence quantum yield. The emitted fluorescence, typically measured

around 526 nm following excitation near 506 nm, is directly proportional to the intracellular Ca²⁺

concentration.[6][7]
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Principle of Fluo-3 mediated calcium detection in a neuron.

Data Presentation
Table 1: Spectroscopic and Chemical Properties of Fluo-
3
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Property Value Reference(s)

Form for Microinjection Pentaammonium Salt [7]

Cell Permeability Impermeant [6]

Excitation Maximum (Ca²⁺-

bound)
~506 nm [6][8]

Emission Maximum (Ca²⁺-

bound)
~526 nm [6][8]

Dissociation Constant (Kd) for

Ca²⁺
~390 - 450 nM [2][8][9]

Molecular Weight

(Pentaammonium)
~854.7 g/mol [6]

Solubility Water (pH > 6), DMSO [6][8]

Table 2: Recommended Starting Parameters for
Neuronal Microinjection
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Parameter
Recommended
Range

Notes Reference(s)

Pipette Concentration 0.5 - 5 mM

Start low and optimize

for the best signal-to-

noise ratio while

minimizing Ca²⁺

buffering.

[10]

Injection Buffer

Potassium-based

intracellular solution

(pH 7.2-7.4)

Must be sterile and

filtered (0.2 µm) to

prevent pipette

clogging. See Protocol

4.1 for recipe.

[10]

Injection Pressure (pi)
10 - 50 hPa (0.15 -

0.73 psi)

Varies significantly

with pipette tip size

and neuron type. Use

the minimum pressure

required for

successful injection.

[10]

Compensation

Pressure (pc)
0.2 - 0.4 psi

Prevents backflow of

medium into the

pipette.

[11]

Injection Duration 0.1 - 1.0 seconds

Adjust to control the

injection volume and

minimize physical

damage to the

neuron.

[10][12]

Post-Injection

Recovery
15 - 30 minutes

Allows the cell

membrane to reseal

and the dye to

distribute evenly

throughout the

cytosol.

[10]
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Experimental Protocols
1. Prepare Fluo-3
Injection Solution

4. Back-load Pipette

2. Prepare Micropipette

3. Set Up Microinjection Rig

5. Microinject Neuron

6. Cell Recovery

15-30 min

7. Acquire Baseline &
Experimental Fluorescence

8. Data Analysis (ΔF/F₀)

Click to download full resolution via product page

General experimental workflow for neuronal microinjection.

Materials and Reagents
Fluo-3, pentaammonium salt

Sterile, filtered intracellular buffer (e.g., 120 mM KCl, 2 mM MgCl₂, 10 mM HEPES, adjust to

pH 7.2 with KOH)[10]

High-purity water and/or DMSO
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Cultured neurons on glass coverslips

Appropriate cell culture medium

Equipment
Inverted fluorescence microscope with live-cell imaging capabilities

Excitation source (e.g., 488 nm Argon-ion laser or LED)

Appropriate filter set for FITC/GFP (e.g., 515-545 nm bandpass emission filter)

High-sensitivity camera (e.g., sCMOS, EMCCD)

Micromanipulator (e.g., Eppendorf InjectMan®, Narishige)

Pressure microinjector (e.g., Eppendorf FemtoJet®, Parker Picospritzer)

Pipette puller

Microloader pipette tips

Detailed Methodology
Step 1: Preparation of Fluo-3 Injection Solution

Dissolve Fluo-3 pentaammonium salt in the sterile intracellular buffer to a final

concentration of 0.5-5 mM.[10]

Vortex briefly to ensure complete dissolution.

Centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any

aggregates or particulates that could clog the micropipette.[10]

Carefully collect the supernatant for use. Prepare fresh for each experiment and protect from

light.

Step 2: Micropipette Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12381906?utm_src=pdf-body
https://www.benchchem.com/pdf/Optimizing_Fluo_3FF_Concentration_for_Microinjection_Experiments_A_Technical_Support_Guide.pdf
https://www.benchchem.com/pdf/Optimizing_Fluo_3FF_Concentration_for_Microinjection_Experiments_A_Technical_Support_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pull glass capillary tubes using a pipette puller to create micropipettes with a fine tip

(typically < 1 µm diameter).

The ideal tip size is a balance: small enough to minimize cell damage, yet large enough to

prevent clogging.

Step 3: Microinjection Procedure

Place the coverslip with cultured neurons onto the microscope stage in an imaging chamber

filled with physiological saline or culture medium.

Using a microloader tip, back-fill a micropipette with 2-3 µL of the prepared Fluo-3 solution.

Mount the filled micropipette onto the micromanipulator and connect it to the pressure

injector.

Set the compensation pressure (pc) on the microinjector (e.g., 0.2-0.4 psi) to prevent

backflow into the pipette.[11]

Bring the micropipette tip into the same focal plane as the target neuron.

Carefully approach the neuron and gently press the tip against the cell membrane until a

slight dimple is observed.

Apply a brief pressure pulse (pi = 10-50 hPa; duration = 0.1-1.0 s) to inject the Fluo-3

solution into the cytoplasm.[10] Successful injection is often accompanied by a slight

swelling of the cell body.

After injection, swiftly and smoothly retract the micropipette.

Allow the injected neuron to recover for 15-30 minutes before imaging to allow the

membrane to reseal and the dye to diffuse.[10]

Step 4: Fluorescence Imaging

Switch to fluorescence imaging mode. Use the lowest possible excitation intensity to

minimize phototoxicity and photobleaching.[13]
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Acquire a series of baseline images to establish a stable pre-stimulation fluorescence level

(F₀).

Apply your experimental stimulus (e.g., electrical stimulation, agonist perfusion).

Record the change in fluorescence intensity (F) over time during and after the stimulus.

Data Analysis
For a single-wavelength indicator like Fluo-3, changes in intracellular Ca²⁺ are reported as the

change in fluorescence intensity (ΔF) normalized to the initial baseline fluorescence (F₀).

Calculation: ΔF/F₀ = (F - F₀) / F₀

Where:

F: The fluorescence intensity at a specific time point after stimulation.

F₀: The average baseline fluorescence intensity before stimulation.

This ratiometric approach helps to correct for variations in initial dye concentration between

cells and minor fluctuations in illumination intensity.

Troubleshooting
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Issue Potential Cause(s)
Suggested
Solution(s)

Reference(s)

No/Weak Fluorescent

Signal

1. Injection failure or

clogged pipette. 2.

Fluo-3 concentration

is too low. 3. Low

basal [Ca²⁺] in resting

neurons. 4.

Photobleaching.

1. Confirm successful

injection by observing

cell swelling. Use

filtered injection buffer.

2. Increase the Fluo-3

concentration in the

pipette (up to 5 mM).

3. This is expected; a

strong signal should

appear upon

stimulation. 4. Reduce

excitation light

intensity and/or

exposure time.

[13]

Cell Death or

Abnormal Morphology

1. Physical damage

from a large pipette

tip. 2. Excessive

injection pressure or

volume. 3. Unsuitable

injection buffer

(osmolarity, pH).

1. Use micropipettes

with a smaller tip

diameter. 2. Reduce

injection pressure

and/or duration. 3.

Ensure the injection

buffer is iso-osmotic

and at a physiological

pH.

[10]

Rapid Signal Decay 1. Dye leakage from

the cell. 2. Severe

photobleaching.

1. Reduce the

experimental

temperature. Add an

organic anion

transporter inhibitor

(e.g., probenecid) to

the external medium.

2. Minimize light

exposure by using a

shutter and acquiring

[14]
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images only when

necessary.

Inconsistent Results

Between Cells

1. Variable injection

volumes. 2.

Differences in cell

health or

developmental stage.

1. Use a semi-

automatic or

automated

microinjector for

precise volume

control. 2. Use

healthy, consistent

cultures. Select

neurons with similar

morphology for

experiments.

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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